Biotin sulfone

Overview

Description

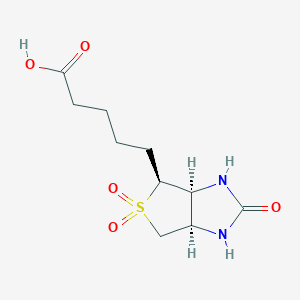

Biotin sulfone is a derivative of biotin, also known as vitamin H or B7. It is an oxidized form of biotin where the sulfur atom is in the sulfone oxidation state. Biotin is a water-soluble B-complex vitamin that plays a crucial role in various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism. This compound retains many of the biological properties of biotin but with distinct chemical characteristics due to the presence of the sulfone group.

Mechanism of Action

Target of Action

Biotin sulfone is a natural metabolite of biotin . Biotin, also known as vitamin H or B7, is an essential cofactor of biotin-dependent enzymes including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Therefore, the primary targets of this compound are likely to be these biotin-dependent enzymes.

Mode of Action

Biotin must be covalently attached to its cognate enzyme proteins (e.g., carboxylases) for function, and attachment is mediated by formation of an amide linkage between the biotin carboxyl group and the ε-amino group of a specific lysine residue in the conserved biotin accepting domains of the apoenzymes . This reaction is catalyzed by an enzyme called biotin protein ligase (BPL) in bacteria or holocarboxylase synthetase in animals .

Biochemical Pathways

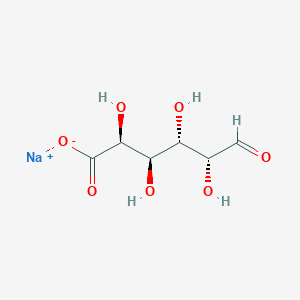

Biotin participates in various biochemical pathways, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . The biotin synthetic pathway can be divided into early and late segments . The early pathway involves the generation of pimelate, a 7-carbon α,ω-dicarboxylic acid that contributes 7 of the 10 biotin carbon atoms . The late pathway involves the assembly of the fused rings of the cofactor . This compound, being a metabolite of biotin, is likely to be involved in similar biochemical pathways.

Pharmacokinetics

It is known that this compound is first isolated as a natural metabolite of biotin . The urinary excretion of this compound increased 21-fold from 0.2 nmol/h before to 4.2 nmol/h after administration of biotin . At presumed steady state in free-living subjects, this compound accounted for 3.6% of total biotin excretion .

Result of Action

Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the availability of biotin in the environment can affect the synthesis and action of this compound. Although de novo biosynthesis of biotin occurs in bacteria, archaea, fungi, and plants, accumulation of biotin by intake from the environment is energetically more favorable than synthesis . Therefore, the presence and concentration of biotin in the environment could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Biotin sulfone, like biotin, may interact with various enzymes, proteins, and other biomoleculesBiotin is known to act as a coenzyme for carboxylases involved in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism

Cellular Effects

Biotin, its parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s possible that this compound may have similar effects, but this needs to be confirmed through experimental studies.

Molecular Mechanism

Biotin acts as a coenzyme for carboxylases, playing a crucial role in various metabolic reactions

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Biotin is involved in several metabolic pathways, including those related to the metabolism of fatty acids, amino acids, and carbohydrates

Transport and Distribution

Biotin is known to be transported into cells via specialized transport proteins

Subcellular Localization

Biotin is known to be covalently attached to biotin-dependent carboxylases, which are typically located in the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions

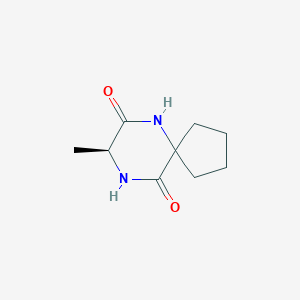

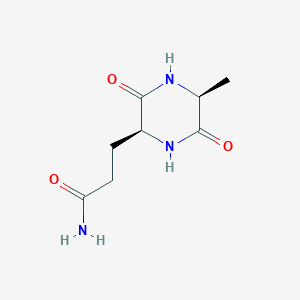

Biotin sulfone can be synthesized from commercially available L-cysteine. The synthesis involves a tandem S,N-carbonyl migration/aza-Michael/spirocyclization reaction from an L-cysteine-derived enone with aqueous ammonia, forming three new sigma bonds and two rings. This is followed by a highly diastereoselective late-stage Haller–Bauer reaction of the sulfone for direct introduction of the carbon side chain .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis of biotin and its derivatives typically involves multi-step organic synthesis processes that are optimized for yield and purity. The use of environmentally benign and atom-economical processes is often emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Biotin sulfone undergoes various chemical reactions, including:

Oxidation: Sulfides can be oxidized to sulfones using oxidizing agents such as hydrogen peroxide or niobium carbide.

Reduction: Sulfones can be reduced back to sulfides or sulfoxides under specific conditions.

Substitution: Sulfone groups can participate in substitution reactions, often facilitated by their electron-withdrawing nature.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, niobium carbide.

Reducing Agents: Various reducing agents depending on the desired product.

Solvents: Common organic solvents such as dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides typically yields sulfones, while reduction of sulfones can yield sulfides or sulfoxides.

Scientific Research Applications

Biotin sulfone has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Utilized in the study of biotin-dependent enzymes and metabolic pathways.

Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and diagnostic tools.

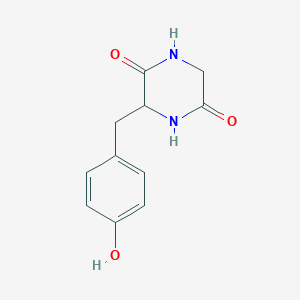

Comparison with Similar Compounds

Biotin sulfone can be compared with other biotin derivatives, such as:

Biotin sulfoxide: An intermediate oxidation state of biotin with a sulfoxide group instead of a sulfone group.

Biotin: The parent compound, essential for various metabolic processes.

Biotin analogs: Various synthetic analogs designed to study biotin’s biological functions or to develop new therapeutic agents.

Biotin sulfone is unique due to its sulfone group, which imparts distinct chemical and biological properties compared to other biotin derivatives.

Conclusion

Biotin sulfone is a valuable compound in scientific research due to its unique chemical properties and biological activities. Its synthesis, chemical reactions, and applications in various fields make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2,5,5-trioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5S/c13-8(14)4-2-1-3-7-9-6(5-18(7,16)17)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFQYMONYBAUCY-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1(=O)=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124523 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40720-05-6 | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40720-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biotin sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040720056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 5,5-dioxide, (3aS,4S,6aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22451MYQ9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biotin sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.